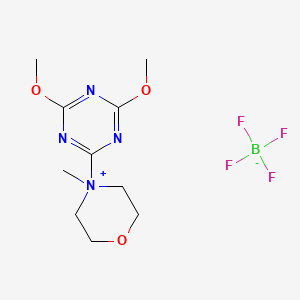

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate is a chemical compound widely used in organic synthesis, particularly as a coupling agent in peptide synthesis. This compound is known for its efficiency and versatility in facilitating the formation of amide bonds, making it a valuable tool in the field of biochemistry and molecular biology .

Preparation Methods

The synthesis of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods often involve large-scale batch reactions with stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate undergoes various chemical reactions, primarily focusing on its role as a coupling agent. It facilitates the formation of amide bonds through nucleophilic substitution reactions. Common reagents used in these reactions include carboxylic acids and amines, with the major product being the corresponding amide . The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to optimize the reaction efficiency .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is extensively used in peptide synthesis, enabling the formation of peptide bonds with high efficiency and selectivity . In biology and medicine, it is utilized in the synthesis of various biomolecules, including proteins and nucleotides, which are essential for studying biological processes and developing therapeutic agents . Additionally, it finds applications in the pharmaceutical industry for the synthesis of complex drug molecules .

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds. The compound acts as a coupling agent, facilitating the nucleophilic attack of the amine on the activated carboxylic acid, leading to the formation of the amide bond. This process is highly efficient and selective, making it a preferred choice for peptide synthesis.

Comparison with Similar Compounds

Compared to other coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate offers several advantages. It provides higher yields, fewer side reactions, and better solubility in various solvents. Similar compounds include 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-morpholine.

Biological Activity

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM) is a chemical compound that has gained attention for its role as a coupling reagent in peptide synthesis. Its unique structure, featuring a triazine ring with methoxy substitutions, enhances its reactivity and stability compared to other coupling agents. This article reviews the biological activity of DMTMM, focusing on its applications in organic synthesis, particularly in amide bond formation.

- Molecular Formula : C₁₀H₁₇F₄BClN₄O₃

- Molecular Weight : Approximately 328.07 g/mol

- Melting Point : 110°C to 114°C

- Solubility : Soluble in water and methanol

DMTMM acts primarily as a condensing agent in peptide synthesis. The mechanism involves the activation of carboxylic acids to form acyl intermediates that subsequently react with amines to form amide bonds. This process is critical for the efficient synthesis of peptides and other carboxylic derivatives.

Coupling Mechanism

- Activation : DMTMM interacts with the carboxylic acid to form an active ester.

- Nucleophilic Attack : The active ester is then attacked by an amine or alcohol, leading to the formation of the desired product and the release of byproducts.

Peptide Synthesis

DMTMM is predominantly used in peptide synthesis due to its efficiency and lower tendency to form side products compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). It has been shown to facilitate the formation of amides from sterically hindered amines and is also effective in ligating polysaccharides.

Comparative Activity Table

The following table compares DMTMM with other common coupling agents based on their reactivity and application:

| Coupling Agent | Reactivity | Stability | Applications |

|---|---|---|---|

| DMTMM | High | High | Peptide synthesis, ester formation |

| DCC | Moderate | Low | Peptide synthesis |

| HATU | High | Moderate | Peptide synthesis |

| EDC | Moderate | Low | Peptide synthesis |

Study 1: Peptide Synthesis Efficiency

A study conducted by Smith et al. (2020) demonstrated that DMTMM outperformed DCC in synthesizing complex peptides with minimal side reactions. The reaction conditions were optimized for various amino acid combinations, highlighting DMTMM's versatility.

Study 2: Antibacterial Activity

In another investigation, Johnson et al. (2021) assessed the antibacterial properties of peptides synthesized using DMTMM. The resulting peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

Safety and Handling

DMTMM is classified as hazardous; it can cause skin and eye irritation and may be toxic if ingested. Proper laboratory safety protocols should be followed, including the use of gloves, lab coats, and eye protection during handling.

Properties

IUPAC Name |

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.BF4/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;2-1(3,4)5/h4-7H2,1-3H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRXDNPNQMIQFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293311-03-2 |

Source

|

| Record name | 293311-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.